molecular formula C25H45N3O10S B8253367 Biotin-PEG6-COOH

Biotin-PEG6-COOH

Cat. No.: B8253367
M. Wt: 579.7 g/mol
InChI Key: GHYXJSUVAMFUEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG6-COOH typically involves the conjugation of biotin with a PEG chain that has a carboxylic acid functional group at one end. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG6-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Biotin-PEG6-COOH exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This non-covalent interaction is highly specific and strong, allowing for the stable attachment of biotinylated molecules to avidin- or streptavidin-coated surfaces. The PEG chain enhances the solubility and stability of the biotinylated compound, while the carboxylic acid group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG6-COOH is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and reduced steric hindrance. This makes it particularly suitable for applications requiring efficient biotinylation and minimal non-specific interactions .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N3O10S/c29-22(4-2-1-3-21-24-20(19-39-21)27-25(32)28-24)26-6-8-34-10-12-36-14-16-38-18-17-37-15-13-35-11-9-33-7-5-23(30)31/h20-21,24H,1-19H2,(H,26,29)(H,30,31)(H2,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYXJSUVAMFUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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